molecular formula C8H8O3 B3278768 2-Methoxy-1,3-benzodioxole CAS No. 6823-42-3

2-Methoxy-1,3-benzodioxole

Cat. No. B3278768
CAS RN: 6823-42-3
M. Wt: 152.15 g/mol
InChI Key: ZWFHAOFPXOMOQV-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-benzodioxole is a derivative of 1,3-Benzodioxole . It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Synthesis Analysis

1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes . A series of 17 benzodioxole derivatives were evaluated as antidiabetic agents . The compounds with acetic acid showed better activity range than the aryl acetate and amide group .


Molecular Structure Analysis

The molecular formula of 1,3-Benzodioxole is C7H6O2 . It is a colorless liquid .


Chemical Reactions Analysis

Benzodioxole derivatives are known to possess a broad spectrum of activities including antihypertensive, anti-inflammatory, analgesic, antitumor, and antiparasitic activities . The probable mechanisms are due to EGFR inhibition, apoptosis, DNA binding, tyrosinase inhibition, and HER-2 inhibition .


Physical And Chemical Properties Analysis

The molar mass of 1,3-Benzodioxole is 122.123 g·mol−1 . It has a density of 1.064 g cm−3 and a boiling point of 172–173 °C . The vapor pressure is 1.6 kPa .

Safety and Hazards

1,3-Benzodioxole is classified as hazardous under the Hazardous Products Regulations . It is flammable and harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzodioxole derivatives are known to possess a broad spectrum of activities and raise expectations in therapeutic innovation . Some of the synthesized compounds showed potent inhibitory results, suggesting that these molecules should go further in vivo evaluation . It also suggests the benzodioxole derivatives as lead compounds for developing new drug candidates .

properties

IUPAC Name

2-methoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFHAOFPXOMOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1OC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1,3-benzodioxole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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